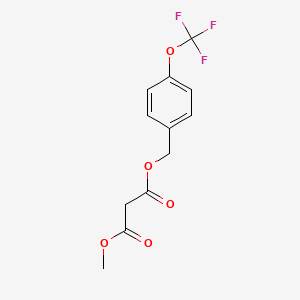
6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a difluorobenzene derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the isopropoxylation of the benzene ring under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce various reduced derivatives
Applications De Recherche Scientifique
6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene involves its interaction with molecular targets and pathways within a given system. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine
- 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde
- 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-chloro-3,4-difluoro-2-propan-2-yloxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5O/c1-4(2)17-9-6(11)3-5(10(14,15)16)7(12)8(9)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRJNPEPFYXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)













